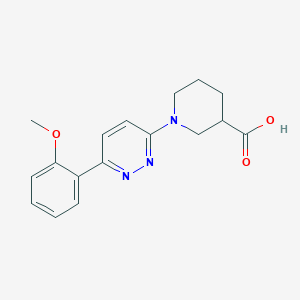

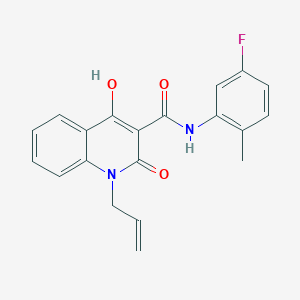

![molecular formula C13H11ClN2O B3018334 (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-24-0](/img/structure/B3018334.png)

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of similar organic structures. The first paper describes a multicomponent synthesis of 5-aminooxazole and its subsequent reaction to form pyrrolo[3,4-b]pyridin-5-one, which involves a domino sequence that could be related to the synthesis of the compound . The second paper reports on the synthesis of thermally stable salts derived from L-proline, which is an α-amino acid, and their chlorination to form [MCl6]− salts . These processes are significant in organic synthesis and could provide insights into the synthesis and stability of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multicomponent reactions, as described in the first paper. The synthesis of 5-aminooxazole from aldehyde, amine, and alpha-isocyanoacetamide demonstrates a method that could potentially be adapted for the synthesis of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate . The use of ammonium chloride to accelerate oxazole formation suggests that ammonium salts play a crucial role in the synthesis of nitrogen-containing heterocycles, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is not directly analyzed in the provided papers, the second paper does discuss the X-ray structures of α-ammonium-acylchloride salts . This information is valuable as it provides a basis for understanding how similar compounds might crystallize and what their molecular conformations could be in the solid state.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate. However, the described reactions in the first paper, such as the acylation and IMDA (intramolecular Diels-Alder) reaction, are important for constructing nitrogen-containing heterocycles . These reactions could be relevant to the chemical behavior of similar compounds, including potential reactions involving chlorobenzyl groups and pyridinylmethylidene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. Nonetheless, the second paper's mention of the thermal stability of [MCl6]− salts up to 80 °C provides a reference point for the stability of chlorinated organic compounds . This information could be extrapolated to hypothesize about the thermal stability of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, as well as its solubility and behavior in organic solvents.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOVZPJXDYZQE-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)

![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)

![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)